(1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone is a compound belonging to the benzimidazole family, which consists of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This specific compound features a benzoimidazole ring substituted with a methyl group and a phenyl-methanone moiety, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The compound is classified under the category of organic compounds, specifically as a benzimidazole derivative. It can be sourced from various chemical databases and publications focusing on synthetic methodologies and biological evaluations of benzimidazole derivatives. Notably, research has shown that (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone can be synthesized through reactions involving aromatic aldehydes and o-phenylenediamine in the presence of appropriate solvents and reagents .
The synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone typically involves the following steps:
The reaction conditions are generally mild, allowing for a wide range of substituents on the aromatic rings. The use of dimethylformamide facilitates the formation of C–N bonds, which are crucial in constructing the benzimidazole framework .
The molecular structure of (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone can be represented as follows:
The compound features a benzoimidazole core with a methyl group at position 1 and a phenyl-methanone substituent at position 2. The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the functional groups present within the molecule .
(1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone can participate in various chemical reactions typical for benzimidazole derivatives:
The reactivity profile is influenced by the electronic nature of substituents on both the benzoimidazole ring and the phenyl group. This versatility allows for further derivatization, expanding its potential applications in drug development .
The mechanism of action for (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone primarily revolves around its ability to interact with biological targets such as enzymes or receptors.
Upon administration, the compound may exhibit:
Studies have indicated that similar benzimidazole derivatives possess significant biological activities due to their structural characteristics, suggesting that (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone may follow analogous pathways .
Relevant data from spectral analyses (NMR, IR) provide further insight into its physical characteristics and confirm its identity .
(1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone has several potential applications:
Research continues to explore these applications, highlighting its significance in both pharmaceutical and material science fields .
The compound systematically named (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone follows IUPAC conventions for benzimidazole derivatives, specifying the methyl substitution on the nitrogen atom (position 1) and the benzoyl group attached to the carbon atom at position 2. This naming precisely defines the molecular connectivity and distinguishes it from isomeric structures. It is alternatively designated as 1-methyl-2-benzoylbenzimidazole in common nomenclature, reflecting the benzoyl group attachment to the benzimidazole core. The compound is registered under CAS Number 13745-35-2, providing a unique identifier for chemical databases and commercial catalogs [1] [2].
Structurally, this molecule features a planar benzimidazole system connected to a phenyl ring through a carbonyl linkage, creating an extended conjugated system with significant dipole moments. The molecular formula is C₁₅H₁₂N₂O, with a molecular weight of 236.27 g/mol. The presence of the carbonyl bridge introduces rotational constraints that influence conformational preferences and molecular geometry. Spectroscopic characterization reveals distinctive signatures: infrared spectroscopy shows a strong carbonyl stretching vibration at approximately 1650 cm⁻¹, while NMR spectroscopy displays characteristic chemical shifts for the N-methyl group (δ ~3.8 ppm in CDCl₃), benzimidazole protons (δ 7.2-7.8 ppm), and phenyl ring protons (δ 7.4-8.0 ppm). The molecular structure combines hydrogen bond acceptor sites (carbonyl oxygen and benzimidazole nitrogen) with a hydrophobic aromatic framework, enabling diverse intermolecular interactions [2] [5] [8].
Table 1: Nomenclature and Identifiers of (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone
Nomenclature System | Designation | Identifier |
---|---|---|
IUPAC Name | (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone | - |
Common Name | 1-methyl-2-benzoylbenzimidazole | - |
CAS Registry | - | 13745-35-2 |
Molecular Formula | - | C₁₅H₁₂N₂O |
PubChem CID | - | 677925 |
(1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone occupies a significant niche in heterocyclic chemistry due to its multifaceted roles as a synthetic intermediate, ligand precursor, and structural motif in biologically active compounds. The electron-withdrawing carbonyl group adjacent to the benzimidazole nitrogen creates an electron-deficient heterocyclic system that enhances its coordination capabilities toward metal ions. This property has been extensively exploited in the development of transition metal complexes, where the compound acts as a monodentate ligand through the imidazole nitrogen. The resulting complexes have demonstrated catalytic activity in various organic transformations, including oxidation reactions and polymerization processes [5].
In materials science, the extended π-conjugation system and dipolar character facilitate applications in optoelectronic devices. The molecule's ability to function as an electron-transport material and emit light in the blue-green region makes it valuable for organic light-emitting diodes (OLEDs). Its structural rigidity and thermal stability further enhance its suitability for such applications. Research indicates that benzimidazolyl methanone derivatives can serve as efficient electron-injecting layers in OLED configurations, contributing to improved device efficiency and longevity [5] .
The compound's significance extends to pharmaceutical chemistry, where it serves as a key precursor for the synthesis of bioactive molecules. Patent literature reveals its incorporation into benzimidazole-proline derivatives investigated for neurological disorders, leveraging its aromatic scaffold for receptor binding interactions. Its structural framework appears in compounds targeting sleep disorders, anxiety, and cognitive impairments, highlighting its versatility in drug discovery. The molecule's balanced lipophilicity (LogP ~2.8) facilitates membrane permeability while retaining sufficient water solubility for biological evaluation [7].
Table 2: Research Applications of Benzimidazolyl Methanone Derivatives
Application Domain | Specific Utility | Research Findings |
---|---|---|
Coordination Chemistry | Ligand for transition metals | Forms catalytically active complexes with Co, Cu, Ru, and other metals |
Material Science | Electron-transport material in OLEDs | Exhibits luminescent properties and thermal stability |
Pharmaceutical Intermediates | Building block for CNS-active compounds | Incorporated into patent-protected derivatives for neurological disorders |
Supramolecular Chemistry | Hydrogen-bond acceptor | Participates in crystal engineering through carbonyl and benzimidazole interactions |
The synthetic chemistry of benzimidazole-based methanones has evolved significantly since the early 20th century, with (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone representing a specific achievement within this broader context. Initial synthetic approaches relied on Friedel-Crafts acylation of pre-formed 1-methylbenzimidazole, employing benzoyl chloride and Lewis acid catalysts. However, these methods suffered from regioselectivity issues and moderate yields due to competing reactions at multiple reactive sites on the benzimidazole nucleus [5].
A significant methodological advancement came with the development of oxidative approaches, notably the adaptation of iron(II)/O₂ and hydrogen peroxide/acetic acid systems for converting bis-benzimidazolyl methane precursors to the corresponding ketones. Research demonstrated that hydrogen peroxide in acetic acid provided superior yields (50%) compared to the iron-catalyzed method (25%), marking a practical improvement in synthetic efficiency. These oxidative protocols represented a paradigm shift by enabling the conversion of methylene bridges to carbonyl groups without requiring pre-functionalized intermediates [5].
The 21st century witnessed refinements in purification techniques and analytical characterization that facilitated industrial-scale production. Commercial availability of (1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone emerged through suppliers specializing in medicinal chemistry building blocks, with catalog listings appearing by the early 2020s. Current research focuses on developing enantioselective derivatization methods and exploring continuous flow synthesis to enhance efficiency. The compound's adoption as a starting material for patented benzimidazole-proline derivatives highlights its industrial relevance in pharmaceutical development [3] [7].
Recent structural investigations have employed advanced techniques like X-ray crystallography and density functional theory (DFT) calculations to elucidate the compound's conformational preferences and electronic properties. These studies confirm the near-planar arrangement of the benzimidazole and phenyl rings, with torsional angles of less than 15° between the rings. This structural insight facilitates targeted molecular design in drug discovery and materials science applications [5] [8].
Table 3: Historical Milestones in Benzimidazole Methanone Synthesis
Time Period | Development | Impact |
---|---|---|
Early Approaches (Pre-2000) | Friedel-Crafts acylation of benzimidazoles | Established initial synthetic access but with regiochemical challenges |
Methodological Advance (2009) | Oxidation of methylene precursors with H₂O₂/AcOH | Provided efficient conversion (50% yield) with improved regioselectivity |
Industrial Scale-up (2020s) | Commercial availability from specialty suppliers | Enabled pharmaceutical R&D access; catalog listings with CAS 13745-35-2 |
Structural Characterization (2016) | Crystallographic analysis of derivatives | Revealed conformational preferences and intermolecular interactions |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1